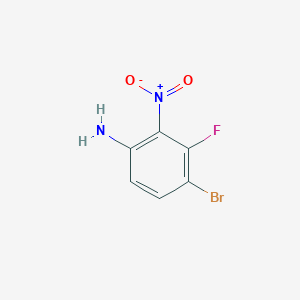
N-benzylhydroxylamine
Vue d'ensemble
Description
N-Benzylhydroxylamine is a N-substituted-hydroxylamine . It has been identified as a potential pharmacological agent in the prevention and progression of acrolein-induced damage to the retinal pigment epithelium .
Synthesis Analysis
N-Benzylhydroxylamine can be synthesized from dibenzylamine in a two-step process . A method for synthesizing N-benzylhydroxylamine hydrochloride in industrial production has been reported . This method involves mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. The C-phenyl-N-benzyl nitrone is then mixed with MTBE and hydroxylamine hydrochloride methyl alcohol to obtain N-benzylhydroxylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of N-Benzylhydroxylamine is C7H9NO . The InChI string is InChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2 . The Canonical SMILES string is C1=CC=C (C=C1)CNO .
Chemical Reactions Analysis
N-Benzylhydroxylamine participates in the ring opening of (2 S,3 R)-1,2-epoxy-4-penten-3-ol . More detailed information about its chemical reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
N-Benzylhydroxylamine has a molecular weight of 123.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 123.068413911 g/mol . The Monoisotopic Mass is 123.068413911 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 9 .
Applications De Recherche Scientifique
Synthesis of Primary Amines
N-benzylhydroxylamine: is utilized in the synthesis of primary amines from alkyl halides or olefinic compounds. This process involves the use of N-benzylhydroxylamine and 2-fluoro-1-methylpyridinium p-toluenesulfonate, providing a novel method for amine preparation .
Large-Scale Preparation
A high-yielding, practical two-step procedure exists for the preparation of N-benzylhydroxylamine starting from dibenzylamine. This method is scalable and can be conveniently carried out on a laboratory scale greater than 0.5 mol, indicating its potential for large-scale production .
Precursor for Aminocyclopentitol Derivatives
N-benzylhydroxylamine hydrochloride: may be used in the preparation of precursors to previously unknown aminocyclopentitol derivatives. These derivatives are important in the synthesis of hydroxy functionalized 4-exo-ethoxycarbonyl-3-oxa-2-azabicyclo[3.3.0]octane systems .
1,3-Dipolar Cycloaddition Reactions
The compound is involved in 1,3-dipolar cycloaddition reactions. N-benzylhydroxylamine can be used to generate N-benzylnitrones , which are intermediates in these reactions. This application is crucial for the synthesis of various organic compounds .
Secondary Amine Oxidation
N-benzylhydroxylamine: plays a role in the oxidation of secondary amines. This chemical reaction is significant in the field of organic synthesis, where the oxidation state of a compound can drastically change its reactivity and properties .
Nitrone Hydrolysis
The hydrolysis of nitrones to produce N-benzylhydroxylamine is another important application. This process is part of a broader range of reactions that are essential for the synthesis of various organic molecules .
Safety And Hazards
Orientations Futures
O-Benzoylhydroxylamines, which are similar to N-Benzylhydroxylamines, have been identified as a versatile electrophilic aminating reagent for transition metal-catalyzed C–N bond-forming reactions . This suggests that N-Benzylhydroxylamines could also be used in similar reactions. The development of umpolung strategy-based aminative difunctionalization reactions is predicted for the future, which could lead to the discovery of novel N-containing drugs and valuable chemical compounds .
Propriétés
IUPAC Name |
N-benzylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCDXCQFSONNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383181 | |
| Record name | N-benzylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylhydroxylamine | |
CAS RN |
622-30-0 | |
| Record name | Benzylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-benzylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)
![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)







![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)



